molecular formula C18H16N2O4S B326673 methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether

methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether

Cat. No.: B326673
M. Wt: 356.4 g/mol
InChI Key: YOCIRYFPOPFRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone is a benzodioxine. It has a role as an anticoronaviral agent.

Scientific Research Applications

1. Antimicrobial Activity

One significant application of compounds structurally related to methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether is in antimicrobial activities. Studies have shown that these compounds demonstrate potent and selective activities against various pathogens. For instance, specific derivatives displayed significant inhibitory effects against Helicobacter pylori, a gastric pathogen, with minimal inhibition concentration values indicating strong potency (Carcanague et al., 2002).

2. Antioxidant Properties

Some benzimidazole derivatives, closely related to the chemical structure , have exhibited notable antioxidant properties. These compounds have shown inhibitory effects on lipid peroxidation in the rat liver, suggesting potential applications in protecting against oxidative stress (Kuş et al., 2004).

3. Corrosion Inhibition

Another application area is in the field of corrosion inhibition. Studies have revealed that certain benzimidazole derivatives effectively inhibit corrosion, particularly in steel. They show excellent inhibition efficiency, with adsorption on surfaces following Langmuir adsorption isotherm, which indicates their potential as corrosion inhibitors (Tawfik, 2015).

4. Crystal Structure Analysis

In crystallography, related compounds have been used to analyze molecular structures and bonding. Studies involving the synthesis and characterization of these compounds provide insights into their crystal structures and physicochemical properties, which is valuable in the field of material science and chemistry (Liu et al., 1999).

5. Synthesis of Novel Compounds

These derivatives also play a crucial role in the synthesis of novel compounds. Research has shown their utility in creating new chemical entities, which can have varied applications, ranging from material science to pharmaceuticals. This involves using these compounds as building blocks or intermediates in chemical reactions (Ubeid et al., 2021).

6. Chemoselective Oxidation

In the field of organic synthesis, these compounds have been used in studies focusing on chemoselective oxidation. This process involves selectively oxidizing specific functional groups within a molecule, which is crucial in creating specific chemical compounds with high purity (Loginova et al., 2011).

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone

InChI

InChI=1S/C18H16N2O4S/c1-22-12-5-3-11(4-6-12)17(21)20-14-10-16-15(23-7-8-24-16)9-13(14)19-18(20)25-2/h3-6,9-10H,7-8H2,1-2H3

InChI Key

YOCIRYFPOPFRJV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC4=C(C=C3N=C2SC)OCCO4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC4=C(C=C3N=C2SC)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether
Reactant of Route 2
Reactant of Route 2
methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether
Reactant of Route 3
Reactant of Route 3
methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether
Reactant of Route 4
methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether
Reactant of Route 5
methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether
Reactant of Route 6
methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether

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